1-Bromo-2-methylpentane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

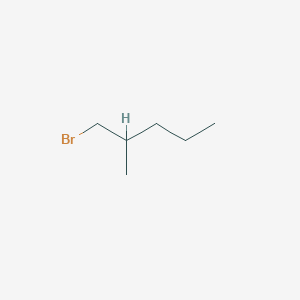

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYMWZIKZUHBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871348 | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-33-2 | |

| Record name | 1-Bromo-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Bromo-2-methylpentane (CAS No: 25346-33-2). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and clear visual representations of key concepts.

Core Chemical and Physical Properties

This compound is a branched-chain alkyl halide with the chemical formula C₆H₁₃Br.[1] Its structure, featuring a bromine atom on the primary carbon and a methyl group on the adjacent carbon, dictates its reactivity and physical characteristics.[1] The quantitative properties are summarized below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [2] |

| CAS Number | 25346-33-2 | [2] |

| Molecular Formula | C₆H₁₃Br | [1][2][3][4] |

| Molecular Weight | 165.07 g/mol | [2][3][4] |

| InChIKey | GSYMWZIKZUHBKV-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCCC(C)CBr | [2] |

| Physical Properties | ||

| Boiling Point | 141 - 144 °C (at 760 mmHg) | [3][5] |

| Melting Point | -44.22 °C (estimate) | [3][5] |

| Density | 1.169 g/cm³ | [3][5] |

| Refractive Index (n_D) | 1.444 | [3][5] |

| Vapor Pressure | 6.54 mmHg (at 25 °C) | [3][5] |

| Flash Point | 40.1 °C | [3][5] |

| Thermodynamic & Partition Properties | ||

| Octanol/Water Partition Coeff. (logP) | 2.8 - 3.2 | [3][5] |

| Chromatographic Properties | ||

| Kovats Retention Index (Non-polar column) | 946, 948, 956 | [2][4] |

| Kovats Retention Index (Polar column) | 1099, 1104, 1112 | [2][4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability | Source(s) |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available | [2][6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrum available | [2][7] |

| Infrared (IR) Spectroscopy | Spectrum available | [2] |

Chemical Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution Reactions: The compound is an excellent substrate for Sₙ2 reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles such as hydroxides, alkoxides, amines, and thiols.[1][8] This allows for the introduction of various functional groups at the terminal position of the carbon chain.[1]

-

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (primarily E2) to form alkenes.[1] The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance around the alpha and beta carbons, although the more substituted Zaitsev product can also be formed.

-

Organometallic Coupling Reactions: It serves as an effective alkylating agent in carbon-carbon bond-forming reactions. Notable examples include the Stille and Suzuki-Miyaura couplings, where it reacts with organotin or organoboron compounds, respectively, in the presence of a palladium catalyst.[1]

Below is a diagram illustrating the logical pathway of a typical Sₙ2 reaction involving this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the characterization and reaction of this compound.

Objective: To measure the boiling point, density, and refractive index of a this compound sample.

-

Boiling Point Measurement (Distillation Method):

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a 5-10 mL sample of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Heat the flask gently. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature during which the liquid distills.

-

-

Density Measurement (Pycnometer Method):

-

Clean and dry a pycnometer (specific gravity bottle) of a known volume and weigh it accurately (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample onto the prism surface.

-

Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.

-

Objective: To obtain ¹³C NMR and GC-MS spectra for structural confirmation and purity assessment.

-

¹³C NMR Spectroscopy:

-

Prepare the sample by dissolving approximately 50-100 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the proton-decoupled ¹³C NMR spectrum according to the spectrometer's standard operating procedure.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts of the six distinct carbon signals to confirm the molecular structure.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (typically 1 µL) into the GC-MS instrument.

-

The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase. The Kovats retention indices in Table 1 provide a reference for peak identification.[2][4]

-

The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for compound identification and confirmation of the molecular weight (165.07 g/mol ).[2]

-

The logical workflow for characterizing a sample of this compound is visualized below.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11]

References

- 1. Buy this compound | 25346-33-2 [smolecule.com]

- 2. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound|25346-33-2|lookchem [lookchem.com]

- 6. 25346-33-2|this compound|BLD Pharm [bldpharm.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. file1.lookchem.com [file1.lookchem.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-2-methylpentane (CAS No: 25346-33-2), a halogenated alkane of interest in various chemical syntheses. The document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and presents a logical framework illustrating the relationship between the compound's structure and its physical characteristics. This guide is intended to serve as a practical reference for laboratory and research applications.

Chemical Identity and Structure

This compound is a branched-chain alkyl halide. Its structure consists of a pentane (B18724) backbone with a bromine atom on the first carbon and a methyl group on the second. This arrangement, specifically the chirality at the second carbon, influences its physical and chemical behavior.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methylpentyl bromide, Pentane, 1-bromo-2-methyl-[1][2][3]

-

Canonical SMILES: CCCC(C)CBr[4]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical data sources. It is important to note that some values, particularly boiling point, may vary slightly between sources due to different experimental conditions or purity levels.

| Property | Value | Units |

| Molecular Weight | 165.07 | g/mol |

| Boiling Point | 141 - 147.26 | °C |

| Melting Point | -44.22 (estimate) | °C |

| Density | 1.169 - 1.172 | g/cm³ |

| Refractive Index | 1.444 - 1.4474 | (at 20°C) |

| Flash Point | 40.1 | °C |

| Vapor Pressure | 6.54 | mmHg at 25°C |

| Water Solubility | Very slightly soluble to insoluble | - |

| Organic Solvent Solubility | Soluble | - |

| Octanol/Water Partition Coeff. (LogP) | 2.8175 - 3.2 | - |

Data compiled from sources:[1][2][3][4][5][6][7]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For small sample volumes, a micro-boiling point determination is efficient.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath on a hot plate stirrer

-

Thermometer with a clamp

-

Small magnetic stir bar

-

Capillary tube (sealed at one end)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.

-

Apparatus Setup: Place the test tube in the heating block. Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Heating: Turn on the stirrer for gentle mixing and begin heating the block.

-

Observation: Heat until the liquid boils and a ring of condensing vapor (reflux) is observed on the walls of the test tube, level with the thermometer bulb.

-

Measurement: The stable temperature reading on the thermometer at which the liquid is gently refluxing is the boiling point.

-

Alternative (Capillary Method): Place an inverted sealed capillary tube into the liquid. Heat until a rapid stream of bubbles emerges from the capillary. Stop heating. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy.

Procedure:

-

Mass of Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero, or record its mass (m₁).

-

Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.

-

Mass of Liquid and Container: Place the graduated cylinder with the liquid back on the balance and record the total mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density using the formula: ρ = m_liquid / Volume.

-

-

Improving Accuracy: For greater accuracy, repeat the measurement multiple times and calculate the average. Using a pycnometer, which has a precisely known volume, will yield more accurate results.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying and assessing the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to control prism temperature)

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.

-

Sample Application: Open the prisms of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) to prevent contamination for the next sample.

Visualization of Property Relationships

The following diagram illustrates the logical flow from the fundamental chemical identity of this compound to its observable physical properties.

Caption: Relationship between chemical identity and physical properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy this compound | 25346-33-2 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lookchem.com [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]

Spectroscopic Profile of 1-Bromo-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-methylpentane (C₆H₁₃Br). This document details the mass spectrometry, ¹³C nuclear magnetic resonance (NMR), ¹H NMR, and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry Data

Table 1: Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Notes |

| 164/166 | [C₆H₁₃Br]⁺• | Molecular ion peak (M⁺•), showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 135/137 | [C₅H₁₀Br]⁺ | Loss of a methyl radical (•CH₃). |

| 121/123 | [C₄H₈Br]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 107/109 | [C₃H₆Br]⁺ | Loss of a propyl radical (•C₃H₇). |

| 85 | [C₆H₁₃]⁺ | Loss of a bromine radical (•Br). |

| 57 | [C₄H₉]⁺ | Base peak, corresponding to a stable tertiary butyl cation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in characteristic doublets for bromine-containing fragments, separated by 2 m/z units.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (-CH₂Br) | ~39 |

| C2 (-CH) | ~40 |

| C3 (-CH₂) | ~37 |

| C4 (-CH₂) | ~20 |

| C5 (-CH₃) | ~14 |

| C2-CH₃ | ~19 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is referenced from publicly available spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (-CH₂Br) | 3.2 - 3.4 | Doublet of doublets (dd) | ~ 10, ~ 4 |

| H2 (-CH) | 1.8 - 2.0 | Multiplet (m) | - |

| H3, H4 (-CH₂CH₂-) | 1.2 - 1.6 | Multiplet (m) | - |

| H5 (-CH₃) | 0.9 | Triplet (t) | ~ 7 |

| H2-CH₃ | 1.0 | Doublet (d) | ~ 7 |

Note: These are predicted values. The actual spectrum may show more complex splitting patterns due to diastereotopicity of the C1 protons.

Infrared (IR) Spectroscopy Data

A detailed peak list for the IR spectrum of this compound is not consistently available. The expected characteristic absorption bands are based on the functional groups present in the molecule.[2]

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1465 - 1450 | C-H bend (methylene and methyl) | Medium |

| 1380 - 1370 | C-H bend (methyl) | Medium |

| ~650 - 550 | C-Br stretch | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 20 - 200

-

Scan Rate: 2 scans/second

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed. The fragmentation pattern is interpreted to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Spectral Width: 0 - 60 ppm

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: 0 - 5 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1 second.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum is typically acquired using a neat sample. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Analysis: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Synthesis of 1-Bromo-2-methylpentane from 2-methylpentan-1-ol

Abstract

This document provides a comprehensive technical overview for the synthesis of 1-bromo-2-methylpentane, a valuable alkyl halide intermediate, from its corresponding primary alcohol, 2-methylpentan-1-ol. The guide details the prevalent synthesis mechanism, a complete experimental protocol, and methods for purification and characterization. All quantitative data regarding the physical and spectral properties of the reactant and product are summarized for clarity. The synthesis proceeds via a nucleophilic substitution (SN2) pathway, offering a reliable method for the preparation of this primary alkyl bromide.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular architectures in pharmaceutical and materials science. This compound serves as a key building block, enabling the introduction of the 2-methylpentyl group through various coupling and substitution reactions. This guide focuses on its synthesis from the readily available precursor, 2-methylpentan-1-ol, utilizing a strong hydrohalic acid. The primary challenge in this synthesis is to ensure high conversion while minimizing potential side reactions, such as elimination.

Reaction Mechanism and Pathway

The conversion of a primary alcohol like 2-methylpentan-1-ol to this compound using hydrobromic acid (HBr) proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. Due to the primary nature of the alcohol, the formation of a primary carbocation is energetically unfavorable, precluding an SN1 pathway.[1][2]

The reaction involves two main steps:

-

Protonation of the Alcohol: The hydroxyl group (-OH) is a poor leaving group. In the presence of a strong acid like HBr, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. This ion contains a water molecule attached to the alkyl chain, which is an excellent leaving group.[3]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, performs a backside attack on the carbon atom bearing the alkyloxonium group. This concerted step displaces the water molecule and forms the C-Br bond, resulting in an inversion of stereochemistry if the carbon were chiral.[4]

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic routes for the production of 1-Bromo-2-methylpentane, a valuable alkyl halide intermediate in organic synthesis. Direct bromination of 2-methylpentane (B89812) is not a regioselective method for producing the desired primary bromide due to the inherent reactivity of alkanes in free-radical halogenation, which favors substitution at the most substituted carbon. Therefore, this document focuses on indirect, more selective, multi-step synthetic pathways.

Executive Summary

The synthesis of this compound from 2-methylpentane is most effectively achieved through two primary indirect pathways. The first, and more direct, route involves the conversion of the corresponding primary alcohol, 2-methylpentan-1-ol, to the target alkyl bromide using a phosphorus-based brominating agent. The second, more complex route, proceeds via an alkene intermediate, 2-methyl-1-pentene, which then undergoes anti-Markovnikov hydrobromination. This guide provides a detailed examination of these methodologies, including experimental protocols and relevant chemical principles.

Pathway 1: Bromination of 2-methylpentan-1-ol

This is the preferred and more straightforward synthetic route. It involves a nucleophilic substitution reaction on a primary alcohol, which can be reliably converted to the corresponding alkyl bromide with high yield and purity.

Signaling Pathway Diagram

1-Bromo-2-methylpentane structural formula and isomers

An In-depth Technical Guide to the Structural Formula and Isomers of 1-Bromo-2-methylpentane

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alkane with applications in organic synthesis and as a potential building block in the development of new chemical entities. The document details the structural formula, explores the constitutional and stereoisomers of its parent formula C6H13Br, presents key physicochemical data, and outlines a representative experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula of this compound

This compound is a primary alkyl halide with the molecular formula C6H13Br.[1] Its structure consists of a pentane (B18724) backbone with a methyl group substituted at the second carbon (C2) and a bromine atom attached to the first carbon (C1).

The structural representation of this compound is as follows:

Skeletal Structure:

Condensed Structure: CH3CH(CH3)CH2CH2CH2Br

A critical feature of the this compound structure is the presence of a chiral center at the C2 position. The carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a bromomethyl group. This chirality gives rise to stereoisomerism, which is discussed in a later section.

Isomerism in Bromohexanes (C6H13Br)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C6H13Br, there are numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.

Caption: Isomeric classification of C6H13Br.

Constitutional Isomers

Constitutional (or structural) isomers of C6H13Br have the same molecular formula but differ in the connectivity of their atoms. These differences can arise from variations in the carbon skeleton (e.g., straight-chain vs. branched) or the position of the bromine atom on the carbon chain. There are 17 constitutional isomers of bromohexane.

Table 1: Selected Constitutional Isomers of C6H13Br

| IUPAC Name | Carbon Skeleton | Classification |

| 1-Bromohexane | Hexane | Primary |

| 2-Bromohexane | Hexane | Secondary |

| 3-Bromohexane | Hexane | Secondary |

| This compound | 2-Methylpentane | Primary |

| 2-Bromo-2-methylpentane | 2-Methylpentane | Tertiary |

| 1-Bromo-3-methylpentane | 3-Methylpentane | Primary |

| 2-Bromo-3-methylpentane | 3-Methylpentane | Secondary |

| 1-Bromo-2,2-dimethylbutane | 2,2-Dimethylbutane | Primary |

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)-1-bromo-2-methylpentane and (S)-1-bromo-2-methylpentane. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Caption: Enantiomers of this compound.

Physicochemical Properties

The physical and chemical properties of bromohexane isomers vary depending on their structure. Branching in the carbon chain generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

Table 2: Physical Properties of Selected C6H13Br Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Bromohexane | 111-25-1 | 154-158 | 1.176 | 1.448 |

| This compound | 25346-33-2 | 141 | 1.169 | 1.444 |

| 1-Bromo-3-methylpentane | 51116-73-5 | 148-150 | N/A | N/A |

| 2-Bromo-3-methylbutane | 18295-25-5 | 115 | N/A | N/A |

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-methylpentan-1-ol.

Reaction: CH3CH(CH3)CH2CH2CH2OH + HBr → CH3CH(CH3)CH2CH2CH2Br + H2O

Materials:

-

2-methylpentan-1-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H2SO4)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Dichloromethane (for extraction, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylpentan-1-ol and 48% hydrobromic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 12-16 hours.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by distillation, collecting the fraction at its boiling point (approximately 141°C).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids (HBr and H2SO4) are highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and its isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration typically in the range of 500-600 cm⁻¹.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of a bromine atom.[2]

Table 3: Gas Chromatography Data for this compound [2][3]

| Column Type | Kovats Retention Index (I) |

| Semi-standard non-polar | 946, 948, 956 |

| Standard polar | 1099, 1104, 1112 |

Conclusion

This compound is a chiral primary alkyl halide with a rich isomeric landscape. Understanding its structural formula and the variations among its constitutional and stereoisomers is crucial for its application in targeted organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers working with this and related bromoalkane compounds. The differences in physical properties among its isomers highlight the importance of structural considerations in chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-2-methylpentane, a chiral alkyl halide. The document details the stereochemistry, synthesis, and physical properties of its enantiomers. It also presents detailed experimental protocols for stereoselective synthesis and enantiomeric separation, along with visualizations of key concepts and workflows.

Introduction to the Stereochemistry of this compound

This compound (C₆H₁₃Br) is a chiral molecule possessing a single stereocenter at the second carbon atom (C2), the point of attachment for the methyl group.[1][2] This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-methylpentane and (S)-1-bromo-2-methylpentane based on the Cahn-Ingold-Prelog priority rules.

References

Chirality of (S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical, synthetic, and analytical aspects of the chiral molecules (S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane. These compounds serve as important chiral building blocks in organic synthesis, particularly in the development of novel therapeutic agents where stereochemistry plays a critical role in pharmacological activity and patient safety.

Introduction to Chirality and its Importance in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in the pharmaceutical industry to ensure the efficacy and safety of new drugs. The United States Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and to evaluate the properties of individual enantiomers.

(S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane are valuable chiral synthons. The bromine atom serves as a versatile functional group for nucleophilic substitution and organometallic coupling reactions, allowing for the introduction of various molecular fragments while preserving the stereochemical integrity of the chiral center.

Physicochemical and Spectroscopic Data

While specific experimental data for the individual enantiomers of 1-bromo-2-methylpentane are not widely available in public literature, the following table summarizes the known data for the racemic mixture and predicted data for the enantiomers based on known chemical principles and data from analogous compounds.

| Property | (S)-1-Bromo-2-methylpentane | (R)-1-Bromo-2-methylpentane | Racemic this compound |

| Molecular Formula | C₆H₁₃Br | C₆H₁₃Br | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol | 165.07 g/mol | 165.07 g/mol [1] |

| Boiling Point | Predicted to be ~144-147 °C | Predicted to be ~144-147 °C | 144-147.26 °C[2][3] |

| Density | Predicted to be ~1.17 g/cm³ | Predicted to be ~1.17 g/cm³ | ~1.17 g/cm³[2] |

| Refractive Index | Predicted to be ~1.447 | Predicted to be ~1.447 | ~1.447[2] |

| Specific Optical Rotation ([α]D) | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer. | 0° (by definition) |

| 1H NMR (Predicted, CDCl₃) | See predicted spectrum below. | See predicted spectrum below. | See predicted spectrum below. |

| 13C NMR (Predicted, CDCl₃) | See predicted spectrum below. | See predicted spectrum below. | See predicted spectrum below. |

Predicted 1H and 13C NMR Data:

Based on the analysis of similar compounds such as 1-bromo-2-methylpropane (B43306) and 1-bromo-2-methylbutane, the following NMR signals can be predicted for the enantiomers of this compound. The spectra for the (S) and (R) enantiomers are expected to be identical in an achiral solvent.

1H NMR (400 MHz, CDCl₃):

-

δ 3.40-3.55 (m, 2H, -CH₂Br): Diastereotopic protons due to the adjacent chiral center, appearing as a complex multiplet.

-

δ 1.65-1.80 (m, 1H, -CH(CH₃)-): Methine proton at the chiral center.

-

δ 1.20-1.45 (m, 4H, -CH₂CH₂CH₃): Methylene protons of the propyl group.

-

δ 0.90 (d, 3H, J ≈ 6.8 Hz, -CH(CH₃)-): Methyl group attached to the chiral center.

-

δ 0.88 (t, 3H, J ≈ 7.2 Hz, -CH₂CH₂CH₃): Terminal methyl group of the propyl chain.

13C NMR (100 MHz, CDCl₃):

-

δ 40.5 (-CH₂Br)

-

δ 38.0 (-CH(CH₃)-)

-

δ 35.5 (-CH₂CH₂CH₃)

-

δ 20.0 (-CH₂CH₂CH₃)

-

δ 18.5 (-CH(CH₃)-)

-

δ 14.0 (-CH₂CH₂CH₃)

Experimental Protocols

Stereospecific Synthesis

The most common and reliable method for the synthesis of enantiomerically pure (S)- or (R)-1-bromo-2-methylpentane is through the nucleophilic substitution of the corresponding chiral alcohol, (S)- or (R)-2-methyl-1-pentanol, respectively. The use of reagents that favor an SN2 mechanism is crucial to ensure inversion of stereochemistry at the chiral center is avoided, as the reaction occurs at the primary carbon.

Synthesis of (S)-1-Bromo-2-methylpentane from (S)-2-Methyl-1-pentanol using Phosphorus Tribromide (PBr₃)

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

-

(S)-2-Methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place (S)-2-methyl-1-pentanol (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

The crude (S)-1-bromo-2-methylpentane can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of (S)-1-Bromo-2-methylpentane.

Chiral Analysis

3.2.1. Polarimetry

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance. The specific rotation is a characteristic physical property of an enantiomer.

Procedure:

-

Prepare a solution of the purified enantiomer of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform (B151607) or ethanol).

-

Calibrate the polarimeter using a blank solvent cell.

-

Fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution.

-

Measure the observed rotation (αobs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = αobs / (c × l)

The (S) and (R) enantiomers will have specific rotations that are equal in magnitude but opposite in sign.

Caption: General workflow for polarimetric analysis.

3.2.2. Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

Typical GC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX or γ-DEX).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-180 °C. The exact program should be optimized for the specific column and instrument.

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile, achiral solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and, therefore, separation.

-

The enantiomeric excess can be calculated from the integrated areas of the two peaks corresponding to the (S) and (R) enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Logical Relationships in Chiral Synthesis and Analysis

The synthesis and characterization of a single enantiomer of this compound follow a logical progression. The stereochemistry of the final product is dictated by the stereochemistry of the starting material and the reaction mechanism. Subsequent analysis confirms the identity and enantiomeric purity of the synthesized compound.

Caption: Logical relationship between synthesis and analysis of chiral this compound.

Conclusion

(S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane are important chiral building blocks with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. A thorough understanding of their stereospecific synthesis and the analytical methods for determining their enantiomeric purity is essential for their effective application. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working with these valuable chiral compounds. Further research to establish and publish the specific optical rotation and detailed NMR data for these enantiomers would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide to 1-Bromo-2-methylpentane (CAS: 25346-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Br.[1][2] It is a structural isomer of other bromohexanes and is of interest in organic synthesis as a versatile building block. Its branched structure and the presence of a reactive bromine atom allow for its use in a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 25346-33-2 | [1][2] |

| Molecular Formula | C₆H₁₃Br | [1][2] |

| Molecular Weight | 165.07 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 141-144 °C at 760 mmHg | [3][4][5] |

| Melting Point | -44.22 °C (estimate) | [3][4] |

| Density | 1.169 g/cm³ | [3][5] |

| Refractive Index | 1.444 | [3][4] |

| Flash Point | 40.1 °C | [3][4] |

| Vapor Pressure | 6.54 mmHg at 25°C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the free-radical bromination of 2-methylpentane (B89812) and the conversion of 2-methylpentan-1-ol.

Free-Radical Bromination of 2-Methylpentane

This method involves the reaction of 2-methylpentane with bromine in the presence of UV light or a radical initiator. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. While this method can produce a mixture of brominated isomers, the formation of this compound is a significant outcome.[6][7][8]

Experimental Protocol (General)

-

Materials: 2-methylpentane, Bromine (Br₂), UV lamp or radical initiator (e.g., AIBN), inert solvent (e.g., CCl₄).

-

Procedure:

-

A solution of 2-methylpentane in an inert solvent is placed in a reaction vessel equipped with a condenser and a dropping funnel.

-

The reaction is initiated by irradiating the mixture with a UV lamp or by adding a radical initiator.

-

Bromine is added dropwise to the reaction mixture while maintaining the irradiation or appropriate temperature for radical initiation.

-

The reaction progress is monitored by GC or TLC.

-

Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to isolate this compound.

-

From 2-Methylpentan-1-ol

A more regioselective synthesis involves the conversion of the corresponding alcohol, 2-methylpentan-1-ol, to the alkyl bromide. This can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol (General, using PBr₃)

-

Materials: 2-methylpentan-1-ol, Phosphorus tribromide (PBr₃), dry diethyl ether or other suitable solvent.

-

Procedure:

-

2-Methylpentan-1-ol is dissolved in a dry, inert solvent in a flask equipped with a dropping funnel and a condenser, and the flask is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the alcohol solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.

-

The reaction mixture is cooled and poured onto ice.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over an anhydrous salt, filtered, and the solvent is evaporated.

-

The resulting crude this compound is purified by distillation.

-

Chemical Reactivity and Applications in Synthesis

The C-Br bond in this compound is the primary site of its reactivity, making it a useful substrate for nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions

This compound can undergo Sₙ2 reactions with various nucleophiles to introduce different functional groups. Examples include reaction with:

-

Hydroxide ions to form 2-methylpentan-1-ol.

-

Alkoxides to form ethers.

-

Cyanide ions to form nitriles, which can be further hydrolyzed to carboxylic acids.

-

Amines to form substituted amines.

Grignard Reagent Formation and Subsequent Reactions

Reaction with magnesium metal in dry ether leads to the formation of the corresponding Grignard reagent, (2-methylpentyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used in a wide range of carbon-carbon bond-forming reactions, such as reactions with aldehydes, ketones, esters, and carbon dioxide.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in important palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Experimental Protocol (General)

-

Materials: this compound, an organoboron reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, THF, dioxane).

-

Procedure:

-

This compound, the organoboron reagent, the base, and the solvent are added to a reaction flask.

-

The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen).

-

The palladium catalyst is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction is monitored by GC or TLC.

-

After completion, the reaction is worked up by adding water and extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography or distillation.

-

The Stille coupling reaction pairs this compound with an organotin compound (organostannane) in the presence of a palladium catalyst.[9][10][11]

Experimental Protocol (General)

-

Materials: this compound, an organostannane reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., THF, DMF).

-

Procedure:

-

This compound and the organostannane are dissolved in the solvent in a reaction flask.

-

The mixture is degassed.

-

The palladium catalyst is added, and the reaction is heated.

-

Reaction progress is monitored.

-

Work-up typically involves quenching the reaction and removing the tin byproducts, often by treatment with a fluoride (B91410) solution followed by filtration and extraction.

-

The final product is purified by chromatography or distillation.

-

Spectroscopic Data (Predicted and General Characteristics)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons. The key expected signals are:

-

A multiplet for the two protons on the carbon bearing the bromine (C1).

-

A multiplet for the proton on the chiral center (C2).

-

A doublet for the methyl group at C2.

-

Multiplets for the methylene (B1212753) and methyl groups of the n-propyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine will be the most downfield-shifted among the sp³ carbons.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2) due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[12] Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (M-79/81) and cleavage of the carbon-carbon bonds.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations.[14][15] Key expected absorptions include:

-

C-H stretching: 2850-3000 cm⁻¹

-

C-H bending: ~1375-1465 cm⁻¹

-

C-Br stretching: 500-600 cm⁻¹ (This is a key diagnostic peak for bromoalkanes)[16]

Applications in Drug Development

Alkyl halides, including this compound, are valuable intermediates in medicinal chemistry and drug discovery.[17][18][19] They serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic activity. The 2-methylpentyl moiety can be incorporated into drug candidates to modulate their lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its utility lies in its ability to participate in the aforementioned synthetic transformations to create novel chemical entities for biological screening.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][20]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a tightly closed container in a cool, dry place.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.[20][21]

-

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceutical agents. Its well-defined physicochemical properties and reactivity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it a useful tool for medicinal chemists. Proper handling and safety precautions are essential when working with this compound. Further research into its applications and the development of specific, high-yield synthetic protocols will continue to enhance its utility in the scientific community.

References

- 1. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound|25346-33-2|lookchem [lookchem.com]

- 5. This compound | CAS#:25346-33-2 | Chemsrc [chemsrc.com]

- 6. homework.study.com [homework.study.com]

- 7. gauthmath.com [gauthmath.com]

- 8. byjus.com [byjus.com]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pubs.aip.org [pubs.aip.org]

- 17. ijrpr.com [ijrpr.com]

- 18. Alkyl Halides - Enamine [enamine.net]

- 19. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Safety and Handling of 1-Bromo-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Bromo-2-methylpentane. The information is intended to support laboratory safety protocols and inform risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate caution.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 25346-33-2 |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 144 °C at 760 mmHg[3] |

| Flash Point | 40.1 °C[3] |

| Density | 1.169 g/cm³[3] |

| Solubility | Insoluble in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:[1][2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Caption: GHS pictograms for this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and explosion-proof equipment.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of vapor or mist.[4]

-

Wear appropriate personal protective equipment (see Section 4).

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store in a locked-up area.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |

graph PPE_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Handling this compound", shape=ellipse, fillcolor="#FBBC05"]; FumeHood [label="Work in a Chemical Fume Hood"]; Gloves [label="Wear Chemical-Resistant Gloves"]; Goggles [label="Wear Safety Goggles/Face Shield"]; LabCoat [label="Wear Flame-Resistant Lab Coat"]; End [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853"];

Start -> FumeHood; FumeHood -> Gloves; Gloves -> Goggles; Goggles -> LabCoat; LabCoat -> End; }

Caption: Recommended PPE workflow for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[6] |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.[6] |

Accidental Release and Firefighting Procedures

Accidental Release:

In the event of a spill, follow these steps:

-

Evacuate the area and eliminate all ignition sources.[8]

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]

-

Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[8]

-

Ventilate the area and wash the spill site after material pickup is complete.

Firefighting:

-

Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6][10] A solid water stream may be inefficient.[6]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Approach the fire from upwind and uphill.[11]

Toxicological Information and Potential Signaling Pathways

The toxicological properties of this compound have not been thoroughly investigated.[6] However, based on data from related haloalkanes, exposure may lead to cellular damage through various mechanisms.[12][13]

Potential Mechanisms of Cytotoxicity:

-

Oxidative Stress: Bromoalkanes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[14]

-

DNA Damage: Haloalkanes have been shown to be genotoxic, causing DNA damage.[12][13]

-

Apoptosis: Exposure to some brominated compounds can trigger programmed cell death (apoptosis) through mitochondrial pathways.[14]

Caption: Potential signaling pathway for this compound induced cytotoxicity.

Experimental Protocols

The following are generalized protocols for common reactions involving alkyl bromides like this compound. Note: These are illustrative and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 1-bromo-2-methylpropane.[15]

Materials:

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

5% Sodium bicarbonate solution

Procedure:

-

To a reaction flask, add 2-methyl-1-pentanol and 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.

-

Change the setup for distillation and collect the distillate, increasing the temperature in stages up to 140 °C.

-

Separate the organic layer from the distillate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash twice with a 5% sodium bicarbonate solution.

-

Dry the organic phase and remove the dichloromethane by distillation to obtain crude this compound.

-

Purify the crude product by fractional distillation.

Grignard Reaction with this compound

This is a general protocol for a Grignard reaction.[16][17]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

A suitable carbonyl compound (e.g., acetone)

-

Aqueous ammonium (B1175870) chloride solution

Procedure:

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the carbonyl compound in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by slowly pouring the mixture into a cold aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude alcohol product.

-

Purify the product by distillation or column chromatography.

Williamson Ether Synthesis using this compound

This is a general protocol for the Williamson ether synthesis.[18][19]

Materials:

-

This compound

-

An alcohol or phenol (B47542)

-

A strong base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

If using sodium hydride, cool the solution to 0 °C and add the sodium hydride portion-wise to form the alkoxide or phenoxide.

-

If using potassium carbonate, add it directly to the solution of the alcohol or phenol.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ether.

-

Purify the product by distillation or column chromatography.

Caption: General experimental workflows involving this compound.

References

- 1. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. lookchem.com [lookchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. canbipharm.com [canbipharm.com]

- 7. echemi.com [echemi.com]

- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. fireengineering.com [fireengineering.com]

- 11. fireengineering.com [fireengineering.com]

- 12. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. gold-chemistry.org [gold-chemistry.org]

- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 1-Bromo-2-methylpentane (CAS No. 25346-33-2). The information is curated for professionals in research and drug development who require detailed safety, handling, and experimental information.

Section 1: Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1][2] A thorough understanding of its physical and chemical properties is essential for its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br | [2] |

| Molecular Weight | 165.07 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 144 °C at 760 mmHg | [1] |

| Flash Point | 40.1 °C | [1] |

| Density | 1.169 g/cm³ | [1] |

| Vapor Pressure | 6.54 mmHg at 25°C | [1] |

| Solubility | Insoluble in water | |

| CAS Number | 25346-33-2 | [1][2] |

| IUPAC Name | This compound | [2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | GHS Hazard Statement (H-code) |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[1]

Primary Hazards: Flammable, Irritant[2]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory environment.

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Use only non-sparking tools.[1]

-

Take precautionary measures against static discharge.[1]

-

Ground and bond containers and receiving equipment.[1]

-

Avoid breathing mist or vapor.[1]

-

Wash hands thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves, eye protection, and face protection.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store in a cool, dry place out of direct sunlight.[1]

-

Store locked up.[1]

-